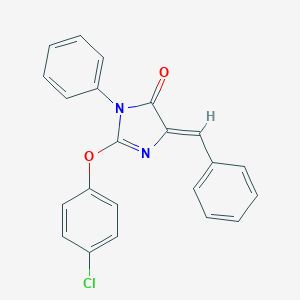
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one typically involves the condensation of appropriate benzaldehyde and imidazoline derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the imidazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction may produce reduced imidazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-1-phenyl-2-imidazoline-5-one: Lacks the chlorophenoxy group, which may affect its biological activity and properties.
4-Benzylidene-1-phenyl-2-(4-methoxyphenoxy)-2-imidazoline-5-one: Contains a methoxy group instead of a chloro group, which can influence its reactivity and applications.
Uniqueness
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C22H15ClN2O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-11-13-19(14-12-17)27-22-24-20(15-16-7-3-1-4-8-16)21(26)25(22)18-9-5-2-6-10-18/h1-15H/b20-15- |
InChI Key |
KMJSGJVOTPZXIE-HKWRFOASSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















